2-Phenoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

40515-82-0 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-phenoxyquinoline |

InChI |

InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |

InChI Key |

IDPWXVBDDIYDKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyquinoline: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline (B57606) family. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a phenoxy group at the 2-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

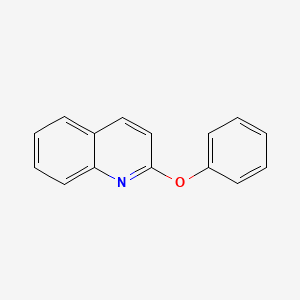

The chemical structure of this compound consists of a quinoline ring system where a phenoxy group is attached at the C2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO | PubChem[1] |

| Molecular Weight | 221.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 40515-82-0 | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectral data available. | PubChem[1] |

| Mass Spectrometry | GC-MS; m/z peaks at 221, 220, 147, 101. | PubChem[1] |

Note: Experimental ¹H NMR and FT-IR spectra for this compound were not explicitly found in the search results. However, data for the related compound 2-phenylquinoline (B181262) is available and can be used for comparative purposes. For 2-phenylquinoline, ¹H NMR (400MHz, CDCl₃) shows characteristic peaks in the aromatic region.[3][4] The FT-IR spectrum of 2-phenylquinoline shows characteristic bands for aromatic C-H and C=C stretching.[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the Ullmann condensation being a prominent method. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542).

Experimental Protocol: Ullmann Condensation for Aryl Ether Synthesis

While a specific detailed protocol for this compound was not found, a general procedure for a similar Ullmann-type reaction is provided below, which can be adapted. This protocol is based on the synthesis of related phenoxy derivatives.[7][8][9]

Reaction:

Materials:

-

Phenol

-

Copper catalyst (e.g., Copper(I) iodide, Copper powder)

-

Base (e.g., Potassium carbonate, Cesium carbonate)

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

Procedure:

-

To a dry reaction flask, add 2-chloroquinoline (1 equivalent), phenol (1.2 equivalents), copper catalyst (0.1 equivalents), and a base (2 equivalents).

-

Add a suitable high-boiling solvent (e.g., DMF) to the flask.

-

Heat the reaction mixture at an elevated temperature (typically 120-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Biological Activity and Potential Applications

While direct biological activity data for this compound is limited in the available literature, numerous studies have highlighted the significant potential of its derivatives in drug discovery.

Anti-inflammatory Activity

Derivatives of phenoxyquinolines have demonstrated notable anti-inflammatory properties. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as TNF-α formation.[10] One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6), was found to be a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 µM.[10] Another study on 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives also reported significant anti-inflammatory activities.[11]

Anticancer Activity

The quinoline scaffold is a key component of several anticancer drugs, and phenoxyquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies on 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have shown potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.

Table 3: Cytotoxicity of selected 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives against MCF-7 cells

| Compound | IC₅₀ (nM) |

| 3b | 15 ± 1 |

| 3c | 17 ± 1 |

| 3d | 8 ± 1 |

| 3f | 10 ± 1 |

| 3m | 60 ± 1 |

| Source: Adapted from a study on quinazolinone molecules.[12] |

These findings suggest that the this compound core can serve as a valuable template for the design of novel anticancer agents.

Potential Signaling Pathway Interactions

The biological effects of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways. While specific studies on this compound are lacking, related compounds have been shown to modulate pathways crucial in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[13][14]

-

MAPK Pathway: The MAPK cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain phytochemicals and synthetic compounds are known to exert their anticancer effects by modulating the MAPK pathway.[15][16][17][18]

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound itself.

Diagram of Potential Signaling Pathway Interactions:

Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound derivatives.

Conclusion

This compound represents a molecule of interest for medicinal chemists and drug discovery professionals. While comprehensive data on the parent compound is still emerging, the demonstrated biological activities of its derivatives highlight the potential of this scaffold. The synthetic accessibility through methods like the Ullmann condensation allows for the generation of diverse libraries for further biological evaluation. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound itself, which will be crucial for realizing its therapeutic potential. The information compiled in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this promising compound.

References

- 1. This compound | C15H11NO | CID 613302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylquinoline CAS#: 612-96-4 [m.chemicalbook.com]

- 3. 2-Phenylquinoline(612-96-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 2-phenyl- [webbook.nist.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 17. researchgate.net [researchgate.net]

- 18. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Phenoxyquinoline: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxyquinoline, including its chemical properties, and explores the synthesis and biological activities of closely related phenoxy quinoline (B57606) derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages findings from analogous compounds to provide a broader context for its potential applications in research and drug development.

Core Properties of this compound

This compound is a heterocyclic aromatic organic compound. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40515-82-0 | PubChem |

| Molecular Formula | C₁₅H₁₁NO | PubChem |

| Molecular Weight | 221.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2 | PubChem |

| InChI | InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H | PubChem |

Synthesis of Phenoxy Quinolines

General Experimental Protocol: Chan-Lam Coupling for Phenoxy Quinoline Synthesis

This protocol is a generalized representation based on the principles of the Chan-Lam coupling for the synthesis of aryl ethers.[1][2][3]

-

Reactants and Reagents:

-

Aryl boronic acid (e.g., phenylboronic acid)

-

A hydroxyquinoline (e.g., 2-hydroxyquinoline)

-

Copper(II) acetate (B1210297) [Cu(OAc)₂] as the catalyst

-

A base (e.g., pyridine (B92270) or triethylamine)

-

An appropriate solvent (e.g., dichloromethane (B109758) or toluene)

-

-

Procedure: a. To a reaction vessel, add the hydroxyquinoline, aryl boronic acid, and a catalytic amount of copper(II) acetate. b. Add the base and the solvent to the mixture. c. Stir the reaction mixture at room temperature and open to the air. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed with water. e. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. f. The crude product is then purified using column chromatography to yield the desired phenoxy quinoline.

Chan-Lam Coupling Synthesis Workflow.

Biological Activities of Phenoxy Quinoline Derivatives

Derivatives of phenoxy quinoline have demonstrated notable biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

A study on functionalized phenoxy quinolines revealed their potential as antibacterial agents against Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA).[4]

This method was employed to assess the in vitro antibacterial efficacy of synthesized phenoxy quinoline derivatives.[4]

-

Bacterial Culture Preparation: A bacterial suspension equivalent to 0.5 McFarland standard is prepared.

-

Plate Inoculation: The bacterial suspension is uniformly spread over the surface of a Mueller Hinton Agar (B569324) plate.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 100 µL) of each phenoxy quinoline derivative, dissolved in a solvent like DMSO at various concentrations, is added to the wells.

-

Incubation: The plates are incubated at 37°C overnight.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Anticancer Activity and Potential Signaling Pathway

Research into a 4-phenoxy-quinoline derivative, LXY18, has identified it as a potent disruptor of cell division by preventing the relocalization of Aurora kinase B (AURKB) during mitosis.[5] This suggests a potential mechanism of action for phenoxy quinoline compounds in cancer therapy. Mislocalization of AURKB leads to failed cytokinesis, resulting in polyploidy and subsequent cell death in cancer cells.

Inhibition of AURKB Relocalization.

Conclusion

This compound presents a scaffold of interest for further investigation. While specific data on its biological activity and dedicated synthesis protocols are sparse, the broader class of phenoxy quinolines demonstrates significant potential as antibacterial and anticancer agents. The methodologies and findings presented in this guide for related compounds offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this compound and its derivatives. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile and potential applications.

References

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-phenoxyquinoline, a heterocyclic aromatic organic compound. It covers its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on data relevant to research and drug development.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1, compiled from various chemical databases.[1] This includes common alternative names and database identifiers.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | Quinoline (B57606), 2-phenoxy- |

| CAS Registry Number | 40515-82-0 |

| PubChem CID | 613302 |

| ChEMBL ID | CHEMBL1426688 |

| ChemSpider ID | 533130 |

| Other Synonyms | 2-Phenoxy-quinoline, phenoxyquinoline |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and for predicting its behavior in biological systems. While experimental data for this compound is limited, computed properties from reliable sources are presented in Table 2. For comparative purposes, experimental data for the closely related compound, 2-phenylquinoline (B181262), is also included.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | 2-Phenylquinoline (Experimental) |

| Molecular Formula | C₁₅H₁₁NO[1] | C₁₅H₁₁N[2][3] |

| Molecular Weight | 221.25 g/mol [1] | 205.25 g/mol [2] |

| Melting Point | Not Available | 84-85 °C |

| Boiling Point | Not Available | 363 °C |

| Water Solubility | Not Available | Slightly soluble |

| pKa (Predicted) | Not Available | 4.52 ± 0.10 |

| XLogP3 | 3.9 | 3.9[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A general experimental protocol is outlined below, based on established methods for the synthesis of phenoxy-substituted quinolines and related heterocyclic compounds.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloroquinoline (B121035) and phenol (B47542).

Materials:

-

2-Chloroquinoline

-

Phenol

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Copper catalyst (e.g., Copper(I) iodide, Copper(I) oxide) - Optional, but can improve reaction rate and yield in an Ullmann-type condensation.[4][5][6]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-chloroquinoline (1 equivalent) and phenol (1.1-1.5 equivalents) in DMF, add potassium carbonate or cesium carbonate (2-3 equivalents).

-

If using a catalyst, add a catalytic amount of the copper salt.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is not extensively available, research on structurally related quinoline derivatives provides insights into its potential pharmacological activities.

Anticancer and Antiviral Potential

Quinoline-based compounds have been widely investigated for their therapeutic potential.[7] Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer activity .[8] For instance, certain curcumin-inspired this compound analogues have shown significant cytotoxicity against various cancer cell lines.[8] One of the most active compounds in a study demonstrated an IC₅₀ of 3.12 µM against PC-3 prostate cancer cells and was found to induce G2/M cell cycle arrest and apoptosis.[8]

Furthermore, the related 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents .[9][10] A study on 2-phenylquinolines revealed activity against SARS-CoV-2 and other human coronaviruses, with EC₅₀ values in the low micromolar range.[9][10][11]

Potential Mechanism of Action and Signaling Pathways

Investigations into the mechanism of action of 2-phenylquinolines suggest a multi-faceted mode of antiviral activity. One proposed mechanism involves the inhibition of autophagy , a cellular process that viruses can hijack for their replication.[9][12] Additionally, some analogues have shown the ability to inhibit the nsp13 helicase , a crucial enzyme for viral RNA replication, with IC₅₀ values in the low micromolar range.[9][10]

Based on these findings for a closely related compound class, a potential signaling pathway for the antiviral activity of this compound can be hypothesized.

This diagram illustrates the potential dual mechanism of action where this compound may inhibit viral replication by interfering with both viral entry/autophagy and the function of the nsp13 helicase. It is important to note that this is a putative pathway based on data from related compounds and requires experimental validation for this compound itself.

Summary and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. While experimental data on the parent compound is sparse, the demonstrated anticancer and antiviral activities of its derivatives and closely related analogues make it an interesting candidate for further investigation. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, exploring its pharmacological profile through in vitro and in vivo studies, and elucidating its precise mechanism of action to validate the hypothesized signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

- 1. This compound | C15H11NO | CID 613302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline, 2-phenyl- [webbook.nist.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. malariaworld.org [malariaworld.org]

An In-depth Technical Guide to the Synthesis of 2-Phenoxyquinoline from 2-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenoxyquinoline from 2-chloroquinoline (B121035), a reaction of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline (B57606) scaffold in pharmacologically active compounds. This document details the prevalent synthetic methodologies, experimental protocols, and mechanistic insights into this transformation.

Introduction

The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is a key strategy in the development of new molecular entities with desired biological activities. The synthesis of this compound from 2-chloroquinoline represents a crucial C-O bond-forming reaction, providing access to a class of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information to replicate and optimize this transformation.

Synthetic Methodologies

The synthesis of this compound from 2-chloroquinoline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack by the phenoxide ion. Two primary methodologies are employed for this synthesis: the Ullmann condensation and a base-mediated nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers. While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable method.

Base-Mediated Nucleophilic Aromatic Substitution

A more common and often milder approach involves the direct reaction of 2-chloroquinoline with phenol (B47542) in the presence of a base. This method avoids the need for a metal catalyst and is generally preferred for its simplicity and cost-effectiveness. The choice of base and solvent is critical for achieving high yields.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoline based on a base-mediated nucleophilic aromatic substitution.

General Procedure:

A mixture of 2-chloroquinoline, phenol, and a suitable base in a high-boiling polar aprotic solvent is heated for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Chloroquinoline | 1.0 eq | Starting material |

| Phenol | 1.2 - 1.5 eq | Nucleophile |

| Potassium Carbonate (K2CO3) | 1.5 - 2.0 eq | Base |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Temperature | Reflux | Typically 153 °C for DMF |

| Reaction Time | 4 - 8 hours | Monitored by TLC |

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline (1.0 mmol, 163.6 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).

-

Add N,N-dimethylformamide (DMF, 5 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Table 2: Characterization Data for this compound

| Technique | Data |

| 1H NMR (CDCl3, 400 MHz) | δ 8.10 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H), 7.15 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.8 Hz, 1H). |

| 13C NMR (CDCl3, 100 MHz) | δ 163.2, 154.5, 147.8, 140.1, 130.0, 129.8, 127.5, 127.4, 125.0, 124.8, 121.8, 114.5. |

| Mass Spec. (ESI) | m/z 222.09 [M+H]+ |

Reaction Mechanism and Workflow

The synthesis of this compound from 2-chloroquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below and illustrated in the accompanying diagrams.

Reaction Mechanism

The reaction is initiated by the deprotonation of phenol by the base (potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide ion then attacks the electron-deficient C2 position of the 2-chloroquinoline ring, which is activated by the electron-withdrawing nitrogen atom. This addition step forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this intermediate. In the final step, the chloride ion is eliminated as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The base-mediated nucleophilic aromatic substitution of 2-chloroquinoline with phenol provides an efficient and straightforward method for the synthesis of this compound. The use of potassium carbonate as a base and DMF as a solvent under reflux conditions generally affords good yields of the desired product. This technical guide provides a solid foundation for researchers to successfully perform and adapt this important transformation for the synthesis of various this compound derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, such as screening different bases, solvents, and reaction temperatures, may lead to improved yields and shorter reaction times.

The Diverse Biological Activities of Quinoline and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key molecular pathways.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of cellular architecture, and induction of programmed cell death.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes. Many of these compounds function by inhibiting protein kinases, which are pivotal in cancer cell signaling.[1] Notably, quinoline-based molecules have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[2][3] Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[3]

Another significant mechanism is the disruption of tubulin polymerization.[4] By interfering with microtubule dynamics, these derivatives can arrest the cell cycle in the G2/M phase and induce apoptosis.[4] Furthermore, some quinoline derivatives act as topoisomerase inhibitors or DNA intercalating agents, directly interfering with DNA replication and transcription in cancer cells.[5]

Quantitative Anticancer Activity

The anticancer potency of various quinoline derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values from these studies provide a measure of the compound's effectiveness in inhibiting cancer cell growth. A selection of these findings is presented in the table below.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [6] |

| 7-chloro-4-quinolinylhydrazone | HCT-8 (Colon) | 0.314 - 4.65 µg/cm³ | [6] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [1] |

| Quinoline-chalcone hybrid (Compound 33) | MCF-7 (Breast) | 37.07 nM | [1] |

| Quinoline-chalcone hybrid (Compound 34) | HeLa (Cervical) | - | [1] |

| Quinoline-chalcone hybrid (Compound 34) | DLD1 (Colon) | - | [1] |

| 4-anilino-3-carboxyamide derivative (Quinoline 46) | - | EGFR IC50 = 5.283 | [2] |

| 4,6,7-substituted quinoline (Compound 27) | Leukemia, CNS, Breast | c-Met IC50 = 19 nM | [2] |

| 4,6,7-substituted quinoline (Compound 28) | Leukemia, CNS, Breast | c-Met IC50 = 64 nM | [2] |

| Quinoline derivative (PQQ) | HL-60 (Leukemia) | mTOR IC50 = 64 nM | [7] |

| Quinoline-based PI3K/mTOR dual inhibitor | - | PI3Kα IC50 = 0.50 - 2.03 nM | [8] |

| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 5a) | MCF-7 (Breast) | GI50 = 25 nM | [9] |

| Quinoline-based EGFR/HER-2 dual-target inhibitor (Compound 3e) | MCF-7 (Breast) | GI50 = 33 nM | [9] |

| Quinoline derivative (Compound VIII) | Four human cancer cell lines | GI50 = 1.20 µM | [9] |

| Quinoline derivative (Compound IX) | Four human cancer cell lines | GI50 = 3.30 µM | [9] |

| Novel quinoline derivative 91b1 | A549 (Lung) | 15.38 µg/mL | [10] |

| Novel quinoline derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | [10] |

| Novel quinoline derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [10] |

| Novel quinoline derivative 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | [10] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Quinoline derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, K-562)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 50% isopropanol (B130326) and 10% sodium dodecyl sulfate)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10³ cells/100 µL/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the plates for a further 24 to 72 hours.[12]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the inhibitory effects of quinoline derivatives on key cancer-related signaling pathways.

References

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. ijmphs.com [ijmphs.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the photophysical properties of quinoline compounds

An In-depth Technical Guide to the Photophysical Properties of Quinoline (B57606) Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of quinoline and its derivatives. Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many important molecules, including pharmaceuticals, dyes, and fluorescent probes. Its unique electronic structure gives rise to distinct photophysical behaviors that are highly sensitive to the molecular environment, making it a versatile scaffold for a wide range of applications.

Core Photophysical Concepts

The interaction of quinoline compounds with light is governed by a series of electronic and vibrational processes. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through several pathways, some of which involve the emission of light. These processes are visually summarized in the Jablonski diagram.

Key Photophysical Parameters:

-

Absorption (λ_abs): The process where a molecule absorbs a photon, promoting an electron to a higher energy level. This is typically measured using UV-Visible spectroscopy. Quinoline derivatives commonly exhibit absorption bands arising from π-π* and n-π* electronic transitions.[1]

-

Fluorescence Emission (λ_em): After excitation, the molecule can relax to the lowest vibrational level of the S₁ state and then return to the ground state by emitting a photon. This emitted light is known as fluorescence.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A quantum yield can range from 0 (non-fluorescent) to 1 (perfectly fluorescent).

-

Fluorescence Lifetime (τ_F): This is the average time a molecule spends in the excited state before returning to the ground state. Lifetimes for quinoline derivatives are typically in the nanosecond range.[3]

Figure 1: Jablonski diagram illustrating key photophysical transitions.

Factors Influencing Photophysical Properties

The absorption and emission characteristics of quinoline compounds are not fixed; they are highly dependent on both the molecular structure and the surrounding environment.

-

Substituent Effects: The nature and position of substituent groups on the quinoline ring dramatically alter its electronic properties. Electron-donating groups (e.g., -NH₂, -OCH₃) generally cause a red-shift (bathochromic shift) in absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) often cause a blue-shift (hypsochromic shift) and can sometimes lead to fluorescence quenching.[4][5] This tunability is a key reason for their widespread use.

-

Solvent Polarity (Solvatochromism): Many quinoline derivatives exhibit solvatochromism, where the position of the absorption or emission band changes with the polarity of the solvent.[4] This phenomenon is often due to a change in the dipole moment of the molecule upon electronic excitation. A "positive solvatochromism" (red-shift in more polar solvents) is commonly observed, indicating a more polar excited state.[6]

-

pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media.[7] This protonation significantly alters the electronic structure, often leading to large changes in absorption and fluorescence.[8] Typically, protonation results in a red-shift of the emission wavelength and can dramatically enhance the fluorescence quantum yield.[9] This pH sensitivity makes quinoline derivatives excellent candidates for pH sensors.[7]

Quantitative Data of Selected Quinoline Derivatives

The photophysical properties of quinoline derivatives vary widely based on their substitution patterns. The following table summarizes key parameters for several illustrative compounds found in the literature.

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |

| Unsymmetrical bis-quinolin-3-yl chalcone (B49325) (Cpd 12) | Acetonitrile | ~290 | ~450 | >15000 | 0.1 - 0.7 | [4] |

| Quinazoline Derivative (Cpd 1) | Dilute Solution | 369 | 414 | 2982 | 0.8467 | [3] |

| Quinazoline Derivative (Cpd 2) | Dilute Solution | 403 | 450 | 2592 | 0.8759 | [3] |

| Quinoline Derivative 8a | Dichloromethane | ~350 | ~400 | - | - | [1] |

| Benzo[h]quinoline | Dichloromethane | ~310 | ~360 | - | 0.15 (native state) | [8] |

| 1H-pyrazolo[3,4-b]quinoline (PQPc) | n-hexane | ~390 | ~460 | - | 0.1287 | [10] |

| 1H-pyrazolo[3,4-b]quinoline (PQPc) | Acetonitrile | ~390 | ~480 | - | 0.0075 | [10] |

Note: The data presented are drawn from different studies and experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. Below are methodologies for key measurements.

Measurement of Absorption and Emission Spectra

-

Preparation of Solutions: Prepare a stock solution of the quinoline compound in a suitable spectroscopic-grade solvent. Create a series of dilute solutions from the stock, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

-

Absorption Spectroscopy (UV-Vis):

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).

-

Record the absorption spectrum of the sample solution over the desired wavelength range.

-

The wavelength of maximum absorbance (λ_abs) is identified.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Scan the emission monochromator to record the fluorescence spectrum.

-

The wavelength of maximum fluorescence intensity (λ_em) is identified. The instrument's detector response should be corrected to obtain the true emission profile.

-

Determination of Relative Fluorescence Quantum Yield (Φ_F)

The comparative method, using a well-characterized fluorescent standard, is the most common and reliable technique for determining Φ_F.[2]

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The governing equation is:

Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and ST refer to the unknown sample and the standard, respectively.

Detailed Protocol:

-

Select a Standard: Choose a fluorescent standard with a known quantum yield and whose absorption and emission spectra overlap with the sample as little as possible. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) and 9,10-diphenylanthracene (B110198) in cyclohexane (B81311) (Φ_F = 0.90) are common standards.[8][12]

-

Prepare Solutions: Prepare a series of at least five dilute solutions of both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Measure Absorbance: Record the UV-Vis absorbance for all solutions at the selected excitation wavelength.

-

Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (e.g., excitation/emission slit widths).

-

Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

-

Plot Data: For both the standard and the sample, plot a graph of integrated fluorescence intensity versus absorbance.

-

Calculate Slope: Determine the slope (Gradient, Grad) of the linear fit for both plots.

-

Calculate Quantum Yield: Use the slopes in the final calculation to improve accuracy:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Figure 2: Workflow for determining relative fluorescence quantum yield.

Conclusion

Quinoline and its derivatives are a fundamentally important class of fluorophores. Their photophysical properties, including absorption, emission, and fluorescence efficiency, can be precisely tuned through synthetic modification of the quinoline scaffold. Furthermore, their profound sensitivity to environmental factors such as solvent polarity and pH makes them highly effective as chemical sensors and biological probes. A thorough understanding and accurate measurement of these properties, using the protocols outlined in this guide, are essential for harnessing the full potential of quinoline compounds in research and drug development.

References

- 1. scielo.br [scielo.br]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]

- 4. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Phenoxy Group on the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a phenoxy group with a quinoline (B57606) scaffold creates a privileged structural motif in medicinal chemistry. Phenoxyquinoline derivatives have garnered significant attention due to their diverse pharmacological activities, including roles as antibacterial agents, c-Met kinase inhibitors for cancer therapy, and DNA gyrase inhibitors.[1][2] Understanding the chemical reactivity of the phenoxy group is paramount for the synthesis of novel analogs, the development of structure-activity relationships (SAR), and the design of prodrugs or bioisosteres. This technical guide provides a comprehensive overview of the chemical transformations involving the phenoxy moiety attached to a quinoline ring, focusing on electrophilic and nucleophilic substitution, ether cleavage, and cross-coupling reactions.

I. Synthesis of the Phenoxy-Quinoline Ether Linkage

The primary method for constructing the foundational C-O ether bond between a phenol (B47542) and a quinoline ring is through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

Chan-Lam C-O Cross-Coupling

The Chan-Lam coupling provides a versatile and widely used method for the synthesis of phenoxyquinolines. This reaction typically involves the copper-catalyzed coupling of a quinolinol with an aryl boronic acid.

Experimental Protocol: Synthesis of 6-bromo-4-(p-tolyloxy)quinoline

In a Schlenk tube, 6-bromoquinolin-4-ol (B142416) (1 equivalent), 4-methylphenylboronic acid (2 equivalents), and Cu(OAc)2 (1 equivalent) are combined in a suitable solvent such as methanol (B129727) (10 mL). The mixture is stirred in an aerobic atmosphere at room temperature for 20 minutes. Triethylamine (Et3N, 2 equivalents) is then added, and the reaction is stirred for an additional 48 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 40:60 n-hexane:ethyl acetate) to yield the desired 6-bromo-4-(p-tolyloxy)quinoline.[1]

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 6-bromoquinolin-4-ol | 4-methylphenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 89 | [1] |

| 6-bromoquinolin-4-ol | 4-methoxyphenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 92 | [1] |

| 6-bromoquinolin-4-ol | Phenylboronic acid | Cu(OAc)2 | Et3N | Methanol | 48 | 85 | [1] |

Table 1: Examples of Chan-Lam C-O Cross-Coupling for Phenoxyquinoline Synthesis.[1]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is another effective method, particularly when a haloquinoline is used as the electrophile and a phenoxide as the nucleophile.

Experimental Protocol: Synthesis of 2-chloro-4-phenoxyquinoline

A mixture of 2,4-dichloroquinoline (B42001) (10 mmol), phenol (11 mmol), and anhydrous cesium carbonate (Cs2CO3, 20 mmol) in dimethylformamide (DMF, 30 mL) is heated in a sealed tube at 80 °C for 16 hours. After cooling, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated NaCl solution and dried over Na2SO4. The crude product is purified by silica gel column chromatography to afford 2-chloro-4-phenoxyquinoline.[3]

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-dichloroquinoline | Phenol | Cs2CO3 | DMF | 80 | 16 | 62-69 | [3] |

| 2,4-dichloroquinoline | 4-cyanophenol | Cs2CO3 | DMF | 80 | 16 | 60 | [3] |

| 2,4-dichloroquinoline | 4-formylphenol | Cs2CO3 | DMF | 80 | 16 | 67 | [3] |

Table 2: Synthesis of Phenoxyquinolines via SNAr Reaction.[3]

II. Reactivity of the Phenoxy Group

The phenoxy group, once attached to the quinoline ring, can undergo a variety of chemical transformations. The electronic nature of the quinoline ring, being electron-withdrawing, influences the reactivity of the appended phenoxy group.

Electrophilic Aromatic Substitution (EAS) on the Phenoxy Ring

The quinolinyl-oxy group (-O-Quinoline) is an ortho, para-directing group for electrophilic aromatic substitution on the phenoxy ring due to the lone pairs on the ether oxygen which can be donated into the phenyl ring through resonance. However, the overall reactivity of the phenoxy ring is expected to be lower than that of phenol due to the electron-withdrawing nature of the quinoline heterocycle.

Nitration:

Direct nitration of phenoxyquinolines can be achieved using standard nitrating agents. The regioselectivity is dictated by the ortho, para-directing nature of the ether linkage.

General Experimental Protocol for Nitration:

To a solution of the phenoxyquinoline in a suitable solvent like acetic acid or sulfuric acid at low temperature (e.g., 0-5 °C), a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred for a specified time and then quenched by pouring onto ice. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Halogenation:

Bromination of the phenoxy ring can be performed using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

General Experimental Protocol for Bromination:

To a solution of the phenoxyquinoline in a solvent such as dichloromethane (B109758) or acetic acid, a brominating agent like bromine or NBS is added portion-wise. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by washing with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine, followed by extraction and purification.

Friedel-Crafts Acylation:

The introduction of an acyl group onto the phenoxy ring can be achieved via Friedel-Crafts acylation, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction can be used to introduce further functional handles for derivatization. For instance, intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) or Eaton's reagent leads to the formation of fused quinoline systems.[4]

Experimental Protocol for Intramolecular Friedel-Crafts Acylation:

A mixture of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid and Eaton's reagent (7.7% w/w of P2O5 in CH3SO3H, 2.5 equivalents) is stirred at 35 °C. Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is collected by filtration, washed with water, and dried to afford the cyclized product.[4]

Caption: Regioselectivity of EAS on the phenoxyquinoline ring.

Nucleophilic Cleavage of the Ether Bond

The C-O bond of the phenoxyquinoline can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the sp2-hybridized C-O bond, the cleavage generally occurs at the alkyl-oxygen bond in alkyl aryl ethers. However, in the case of diaryl ethers, the reaction is more challenging. For phenoxyquinolines, cleavage results in the formation of a hydroxyquinoline and a halobenzene. There is a report on the cleavage of 2-phenoxyquinoline, which upon heating, yields phenol and 2-quinolyl sulfide, suggesting a complex reaction pathway.[5]

General Experimental Protocol for Ether Cleavage with HBr:

The phenoxyquinoline is refluxed in a concentrated solution of hydrobromic acid (e.g., 48% HBr) for several hours. The reaction mixture is then cooled, neutralized with a base (e.g., NaHCO3), and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography or recrystallization to isolate the corresponding hydroxyquinoline.

Caption: General mechanism for the acidic cleavage of the phenoxyquinoline ether bond.

Cross-Coupling Reactions

The phenoxy group is generally not a good leaving group for standard cross-coupling reactions. However, it can be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate (-ONf), by reaction with the corresponding anhydride or sulfonyl chloride. These activated phenol derivatives can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the position of the original phenoxy group.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide (as a model for an activated phenoxyquinoline)

A mixture of the aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in a suitable solvent system (e.g., water-ethanol-benzene) is stirred at room temperature. A base, such as Na2CO3, is added, and the reaction is heated to reflux until completion. After cooling, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Caption: Cross-coupling strategies for functionalizing the quinoline core via the phenoxy group.

III. Biological Significance and Signaling Pathways

Phenoxyquinoline derivatives have shown significant promise as inhibitors of key biological targets in drug discovery.

c-Met Kinase Inhibition

Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers. Inhibition of this pathway can block tumor growth and metastasis.

Caption: Inhibition of the c-Met signaling pathway by phenoxyquinoline derivatives.

DNA Gyrase Inhibition

Phenoxyquinoline derivatives have also been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] By inhibiting DNA gyrase, these compounds can effectively block bacterial growth, making them promising candidates for the development of new antibacterial agents.

References

- 1. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Theoretical calculations of 2-Phenoxyquinoline molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculations of 2-Phenoxyquinoline Molecular Orbitals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular orbital characteristics of this compound and its derivatives. Understanding the electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting molecular reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction to Molecular Orbital Theory in Drug Design

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules.[1] Unlike localized bonding theories, MO theory considers electrons to be delocalized over the entire molecule, occupying a set of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.[2][3] A smaller gap generally implies higher reactivity.[2]

For drug development professionals, analyzing the HOMO and LUMO surfaces provides insights into the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO), which is vital for understanding potential interactions with biological targets like proteins and enzymes.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules.[3][4][5] It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules like this compound.[3]

The theoretical calculation of molecular orbitals for quinoline (B57606) derivatives typically follows a standardized workflow:

-

Structure Optimization: The initial step involves optimizing the 3D geometry of the molecule to find its most stable, lowest-energy conformation. This is crucial as the molecular geometry significantly influences the electronic properties.

-

Frequency Calculation: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed with a specific functional and basis set to determine the electronic properties, including the energies of the molecular orbitals.[6]

-

Analysis of Molecular Orbitals: The output is then analyzed to identify the HOMO and LUMO energies, calculate the energy gap, and visualize the orbital distributions.

-

Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity parameters such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be calculated to further understand the molecule's behavior.[2]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, known for accurately predicting molecular structures and energies.[4][6] Other functionals like PBE0 are also employed.[7]

-

Basis Sets: The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. Common choices for molecules of this size include Pople-style basis sets like 6-311G(d,p) or def2-TZVP.[4][7] The inclusion of polarization functions (e.g., d,p) and diffuse functions is important for an accurate description of bonding and non-bonding interactions.[8]

A typical level of theory used in recent studies on functionalized phenoxy quinolines is PBE0-D3BJ/def2-TZVP in a simulated solvent environment (e.g., SMD water).[7]

Quantitative Data on this compound Derivatives

Computational studies on a series of functionalized this compound derivatives have provided valuable quantitative data regarding their electronic properties. These studies help in understanding how different substituents on the phenoxy and quinoline rings affect the molecular orbitals.

| Compound Class | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Functionalized Phenoxy Quinolines (3a-3h) | PBE0-D3BJ/def2-TZVP/SMD water | Not specified | Not specified | 4.93 - 5.07 | [7] |

| 2-Phenylquinoxaline | B3LYP/6-311G(d,p) | -6.04 | -1.72 | 4.32 | [4] |

| Generic Quinoline Derivative | B3LYP/6–311+G(d, p) | -6.814 | -2.749 | 4.065 | [8] |

Note: The data for 2-Phenylquinoxaline and the generic quinoline derivative are included for comparative context as they represent similar heterocyclic systems.

The HOMO-LUMO energy gap for the synthesized phenoxy quinoline derivatives ranges from 4.93 to 5.07 eV.[7] This relatively large gap suggests high kinetic stability. The study also calculated global reactivity parameters, identifying that compounds with lower energy gaps are chemically more reactive.[7]

Visualizing Computational Workflows and Results

The following diagram illustrates the typical workflow for the computational analysis of a molecule like this compound.

Caption: A flowchart of the computational protocol for molecular orbital analysis.

The primary output of these calculations includes the 3D visualization of the HOMO and LUMO electron density surfaces.

-

HOMO: For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, indicating this is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is typically located on the same ring system, representing the most likely site for nucleophilic attack.

The specific distribution can be influenced by substituents. For instance, in a related study on 2-methoxyphenyl quinoline-2-carboxylate, the HOMO was primarily located on the methoxyphenyl group, while the LUMO was on the quinoline moiety.[9] This separation is significant for understanding charge transfer properties.

Conclusion

Theoretical calculations, predominantly using DFT, are indispensable tools for characterizing the molecular orbitals of this compound and its analogues. These computational studies provide detailed insights into the electronic structure, stability, and reactivity of these compounds. The calculated HOMO-LUMO energy gap and the visualization of these frontier orbitals offer a rational basis for designing novel molecules with desired electronic properties for applications in drug development and materials science. The methodologies outlined in this guide represent the current standard in the field for obtaining reliable and predictive theoretical data.

References

- 1. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 2. irjweb.com [irjweb.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2-Phenoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and anticancer evaluation of 2-phenoxyquinoline derivatives. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and oncology to explore the potential of this class of compounds as novel anticancer agents.

Introduction

Quinoline (B57606) and its derivatives have emerged as a significant scaffold in the development of anticancer drugs due to their diverse pharmacological activities. Among these, this compound derivatives have attracted considerable attention for their potent cytotoxic effects against various cancer cell lines. These compounds often elicit their anticancer activity through the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for further investigation and development. This document details the synthetic procedures and biological evaluation methods pertinent to the study of this compound derivatives in an anticancer research context.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process. The first step involves the synthesis of a 2-chloroquinoline (B121035) intermediate, which is then subjected to a nucleophilic aromatic substitution reaction with a substituted phenol (B47542).

Protocol 1: Synthesis of 2-Chloroquinoline

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation and cyclization of acetanilides to form 2-chloroquinolines.

Materials:

-

Substituted acetanilide (B955)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, cool DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (or phosphorus pentachloride) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this mixture, add the substituted acetanilide portion-wise, ensuring the temperature remains low.

-

After the addition is complete, heat the reaction mixture under reflux for the appropriate time (typically monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.

-

The crude 2-chloroquinoline derivative will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the reaction of 2-chloroquinoline with various phenols to yield the desired this compound derivatives.

Materials:

-

2-Chloroquinoline derivative (from Protocol 1)

-

Substituted phenol

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ice

-

Water

Procedure:

-

In a round-bottom flask, dissolve the 2-chloroquinoline derivative and the substituted phenol in DMF.

-

Add potassium carbonate to the mixture. The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide ion.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound derivative by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: General synthetic scheme for this compound derivatives.

Anticancer Activity Evaluation

The synthesized this compound derivatives are evaluated for their anticancer potential using a series of in vitro assays. These assays are designed to determine the cytotoxic effects of the compounds and to elucidate their mechanism of action.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6c | PC-3 (Prostate) | 3.12 ± 0.11 | [1] |

| 9d | PC-3 (Prostate) | - | [1] |

| Compound IV | PC-3 (Prostate) | 2.11 | [2] |

| Compound III | PC-3 (Prostate) | 4.11 | [2] |

| IND-2 | PC-3 (Prostate) | - | [3] |

| SMS-IV-20 | MCF-7 (Breast) | - | [4] |

| SMS-IV-40 | MCF-7 (Breast) | - | [4] |

Note: IC₅₀ values are presented as reported in the literature. "-" indicates that a specific value was not provided in the cited source, although the compound was noted for its activity.

Experimental Protocols for Anticancer Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Culture and treat the cancer cells with the test compounds as described in the MTT assay protocol.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound derivatives

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the this compound derivatives for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.